Methyl 2-fluoro-5-(4-methylphenyl)benzoate
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Overview
Description
Methyl 2-fluoro-5-(4-methylphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-5-(4-methylphenyl)benzoate typically involves the esterification of 2-fluoro-5-(4-methylphenyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-(4-methylphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-fluoro-5-(4-methylphenyl)benzoic acid.
Reduction: 2-fluoro-5-(4-methylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-5-(4-methylphenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic esters.
Industry: Used in the production of specialty chemicals and advanced materials with specific properties such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which Methyl 2-fluoro-5-(4-methylphenyl)benzoate exerts its effects depends on the specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various transformations to yield desired products. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The presence of the fluorine atom can enhance the compound’s stability and alter its reactivity, making it a valuable tool in both chemical and biological research.
Comparison with Similar Compounds
Methyl 2-fluoro-5-(4-methylphenyl)benzoate can be compared with other similar compounds such as:
Methyl 2-fluorobenzoate: Lacks the additional methyl group on the benzene ring, resulting in different chemical properties and reactivity.
Methyl 2-fluoro-5-formylbenzoate:
Methyl 3-fluoro-5-(4-methylphenyl)benzoate: The position of the fluorine atom is different, leading to variations in chemical behavior and interactions.
The unique combination of the fluorine atom and the methyl group in this compound imparts distinct properties that make it particularly useful in specific research and industrial applications.
Properties
IUPAC Name |
methyl 2-fluoro-5-(4-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-3-5-11(6-4-10)12-7-8-14(16)13(9-12)15(17)18-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXIOYDTXJOJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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